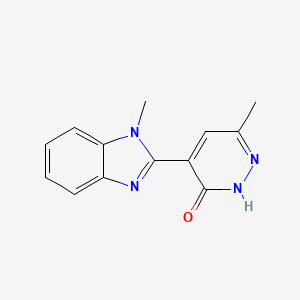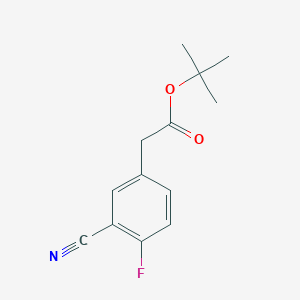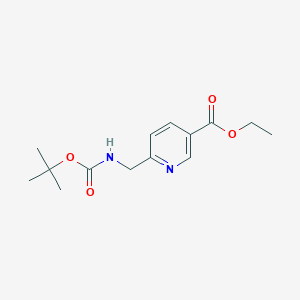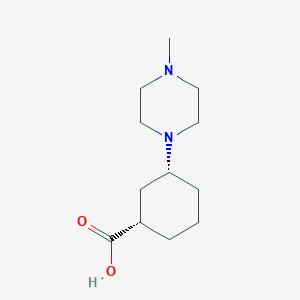![molecular formula C12H10ClN3O B1463426 8-chloro-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one CAS No. 1255779-21-5](/img/structure/B1463426.png)
8-chloro-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 8-chloro-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one contains a total of 29 bonds, including 19 non-H bonds, 12 multiple bonds, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 seven-membered ring, 1 ten-membered ring, 1 eleven-membered ring, 1 secondary amide (aromatic), 1 secondary amine (aromatic), and 1 Pyridine .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
[1,4]Diazepino[2,3-h]quinolone carboxylic acid, a derivative related to 8-chloro-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one, has been prepared using PPA-catalyzed thermal lactamization. These compounds demonstrate interesting antibacterial activity, particularly against Gram-positive strains. However, no anticancer activity was observed against solid breast cancer cell line MCF-7 cells or a human breast adenocarcinoma cell line (Al-Hiari, Abu-Dahab, & El-Abadelah, 2008).
The synthesis of 1,2‐diazepino[3,4‐b]‐quinoxalines, closely related to the compound of interest, has been achieved through a 1,3-dipolar cycloaddition reaction. These compounds exhibit specific tautomeric structures in solution (Kim et al., 1990).
Antimicrobial and Cytogenetic Studies
Diazepino quinoline derivatives, synthesized via Vilsmeier conditions applied to 4-hydroxyquinaldines, have been explored for their antibacterial and antifungal properties. These studies also included cytogenetic analysis (Nandha Kumar et al., 2003).
Another study synthesized novel 1,2-diazepino[3,4-b]quinoxalines, similar in structure to the compound , using a 1,3-dipolar cycloaddition reaction. These compounds were further converted into tetrahydro derivatives (Kim et al., 1990).
Algicidal Activity
- Synthesis of novel 3-(2-thienyl)-1,2-diazepino[3,4-b]quinoxalines has been reported, demonstrating good algicidal activities against certain algae strains (Kim et al., 2000).
Synthesis of Analogues and Structural Studies
- The synthesis of 3-heteroaryl-1-methylpyridazino[3,4-b]quinoxalin-4(1H)-ones, closely related analogues, has been achieved. These compounds were synthesized by oxidative-hydrolytic ring transformation (Kurasawa et al., 2005).
Propiedades
IUPAC Name |
8-chloro-1,2,3,4-tetrahydro-[1,4]diazepino[6,5-c]quinolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c13-9-3-1-2-7-10-8(6-16-11(7)9)12(17)15-5-4-14-10/h1-3,6,14H,4-5H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUYROCIDGLTLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=CN=C3C(=C2N1)C=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-chloro-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate hydrochloride](/img/structure/B1463345.png)
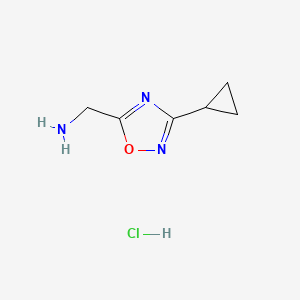
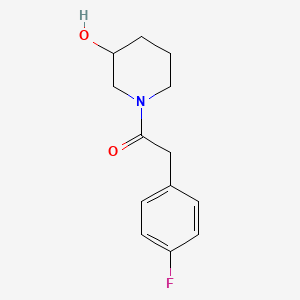
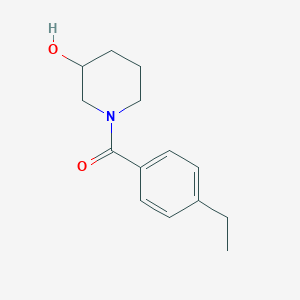


amine hydrochloride](/img/structure/B1463354.png)
![2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide hydrochloride](/img/structure/B1463355.png)
